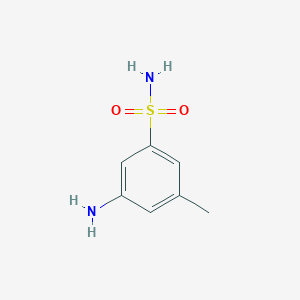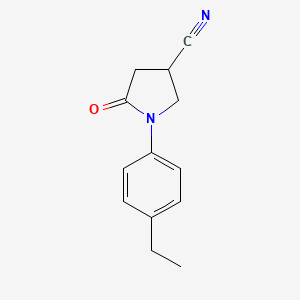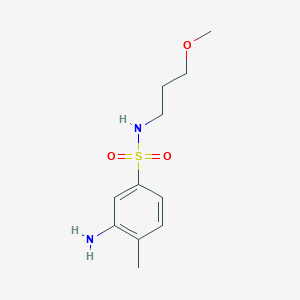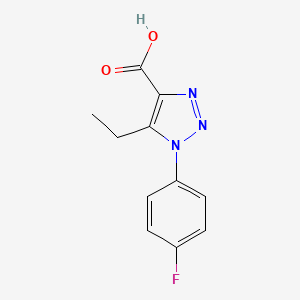
3-Amino-5-methylbenzenesulfonamide
Overview
Description
3-Amino-5-methylbenzenesulfonamide is an organic compound with the molecular formula C7H10N2O2S It is a derivative of benzenesulfonamide, featuring an amino group at the third position and a methyl group at the fifth position on the benzene ring
Mechanism of Action
Target of Action
3-Amino-5-methylbenzenesulfonamide, like other sulfonamides, primarily targets the dihydropteroate synthetase and carbonic anhydrase enzymes . These enzymes play crucial roles in bacterial metabolism and human physiology, respectively. Dihydropteroate synthetase is involved in the synthesis of folic acid, a vital component for bacterial DNA replication. Carbonic anhydrase, on the other hand, is essential for maintaining pH and fluid balance in the body.
Mode of Action
Sulfonamides, including this compound, act as competitive inhibitors of dihydropteroate synthetase . They are structural analogues of p-aminobenzoic acid (PABA), a substrate for the enzyme. By binding to the enzyme’s active site, they prevent PABA from accessing it, thereby inhibiting the synthesis of folic acid . This results in the cessation of bacterial growth and replication.
Biochemical Pathways
The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria . Folic acid is a precursor for the synthesis of nucleotides, the building blocks of DNA. By blocking its production, sulfonamides prevent bacteria from replicating their DNA, thereby inhibiting their growth and proliferation .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth and replication . By blocking the synthesis of folic acid, an essential component for bacterial DNA replication, the compound effectively halts the proliferation of bacteria. This makes it a valuable tool in the treatment of bacterial infections.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH of the environment, the presence of other drugs, and the resistance mechanisms of the bacteria. For instance, the compound’s antibacterial activity may be reduced in environments with high concentrations of PABA, as it competes with the drug for binding to dihydropteroate synthetase .
Biochemical Analysis
Biochemical Properties
It is known that sulfonamides, the class of compounds to which it belongs, can interact with various enzymes and proteins . These interactions often involve the inhibition of enzymes, which can disrupt biochemical reactions within cells .
Cellular Effects
The specific cellular effects of 3-Amino-5-methylbenzenesulfonamide are currently unknown due to limited research. Sulfonamides, in general, have been shown to exhibit antibacterial properties by inhibiting the growth of bacteria such as E. coli, P. aeruginosa, and S. aureus .
Molecular Mechanism
Sulfonamides typically exert their effects by inhibiting the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria . This inhibition disrupts the production of essential biomolecules, leading to the death of the bacteria .
Dosage Effects in Animal Models
It is known that the effects of drugs can vary with dosage, and high doses can potentially lead to toxic or adverse effects .
Metabolic Pathways
Sulfonamides are known to be involved in various metabolic pathways, including those related to the metabolism of folic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of m-toluidine with chlorosulfonic acid to form 3-Amino-5-methylbenzenesulfonyl chloride, which is then treated with ammonia to yield 3-Amino-5-methylbenzenesulfonamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-Amino-5-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-methylbenzenesulfonamide
- 4-Amino-5-methylbenzenesulfonamide
- 3-Amino-5-chlorobenzenesulfonamide
Uniqueness
3-Amino-5-methylbenzenesulfonamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both an amino group and a methyl group on the benzene ring provides distinct steric and electronic properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-amino-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-5-2-6(8)4-7(3-5)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWUBBOVISAQNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(Carboxymethyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3073263.png)

![{3-[4-(2-Methylbenzyl)piperazin-1-yl]propyl}amine](/img/structure/B3073273.png)





![1-[1-(4-Fluorophenyl)cyclopropyl]ethan-1-one](/img/structure/B3073356.png)




